2,3-Dihydroxyetiochlorin

Crystallography Aggregation Behavior Solid-State Chemistry

2,3-Dihydroxyetiochlorin (CAS 130650-84-9) is a unique β-functionalized dihydroxy-chlorin with chain-type aggregation mediated by intramolecular hydrogen bonding—a critical quality attribute for nanoparticle formulation and lyophilized drug product development. Its well-defined amphiphilicity and simpler etio-porphyrin core make it an essential comparator for SAR studies against verteporfin and Photofrin, isolating the contribution of the β-dihydroxy pharmacophore to phototoxicity, cellular uptake, and subcellular localization. Ideal for proof-of-concept PDT studies beyond oncology, including antimicrobial, anti-inflammatory, and ophthalmological applications. Standard B2B shipping available for R&D quantities. Custom synthesis and bulk packaging options upon request.

Molecular Formula C32H40N4O2
Molecular Weight 512.7 g/mol
CAS No. 130650-84-9
Cat. No. B144118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxyetiochlorin
CAS130650-84-9
Synonyms2,3-dihydroxyetiochlorin
Molecular FormulaC32H40N4O2
Molecular Weight512.7 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(C(C(=N5)C=C1N2)(C)O)(CC)O)C)CC)C(=C3CC)C)C
InChIInChI=1S/C32H40N4O2/c1-9-20-17(5)23-13-27-21(10-2)19(7)25(35-27)15-30-32(38,12-4)31(8,37)29(36-30)16-28-22(11-3)18(6)24(34-28)14-26(20)33-23/h13-16,34-35,37-38H,9-12H2,1-8H3/t31-,32+/m0/s1
InChIKeyWSQGPJYZFHUZBN-AJQTZOPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydroxyetiochlorin (CAS 130650-84-9): An Amphiphilic Chlorin Photosensitizer for Photodynamic Therapy Research


2,3-Dihydroxyetiochlorin (CAS 130650-84-9) is a synthetic chlorin derivative belonging to the porphyrin family, characterized by a dihydroporphyrin macrocycle with two hydroxyl groups at the 2,3-positions [1]. This compound is a member of the β-functionalized dihydroxy-chlorin class, which are recognized for their potential as second-generation photosensitizers in photodynamic therapy (PDT) [2]. Its amphiphilic nature—balancing hydrophilic hydroxyl moieties with a lipophilic porphyrin core—facilitates interactions with biological membranes and influences cellular uptake and subcellular distribution [3]. The compound has been structurally characterized, with its crystal structure revealing a chain-type aggregation motif driven by intramolecular hydrogen bonding, a feature that distinguishes it from simpler, non-hydroxylated chlorins [1].

Procurement Alert: Why 2,3-Dihydroxyetiochlorin Cannot Be Replaced by Other Chlorins or Porphyrins in Critical Research


Interchanging 2,3-Dihydroxyetiochlorin with other chlorin derivatives or photosensitizers is not advisable due to its unique structural and aggregation behavior. Unlike many chlorins that exhibit strong aggregation in aqueous media, which can quench their photodynamic efficacy, this compound's distinct chain-type aggregation in the solid state—mediated by specific intramolecular hydrogen bonds between the 2,3-hydroxyl groups and adjacent pyrrole nitrogens—suggests a different aggregation propensity in solution, potentially preserving its monomeric photoactivity [1]. Furthermore, its amphiphilic profile, shaped by the precise stereochemistry of the cis-diol moiety, directly influences intracellular uptake kinetics and subcellular localization, which are critical determinants of photodynamic outcome and are not recapitulated by other chlorins lacking this specific substitution pattern [2]. These differences necessitate rigorous compound-specific validation in PDT research, as substitution can lead to divergent biological and photophysical results.

2,3-Dihydroxyetiochlorin (130650-84-9): Quantitative Differentiation Evidence vs. Closest Analogues


Solid-State Aggregation Behavior: Unique Chain-Type Motif vs. Typical Chlorin Aggregates

2,3-Dihydroxyetiochlorin (CAS 130650-84-9) exhibits a novel solid-state aggregation pattern that differs markedly from the face-to-face π-stacking commonly observed in porphyrins and many chlorins [1]. This distinct aggregation may influence its solubility and photophysical properties in solid formulations or nanoparticle-based delivery systems.

Crystallography Aggregation Behavior Solid-State Chemistry

In Vitro Phototoxicity: LD50 Comparison of Related Dihydroxychlorins to Clinical Standard Verteporfin

While direct data for 2,3-Dihydroxyetiochlorin (130650-84-9) is limited, a study evaluating structurally related β,β-dihydroxychlorins derived from meso-tetraphenylporphyrins (TPPs) provides a benchmark against the clinically approved photosensitizer verteporfin (BPDMA). The LD50 values for TPP derivatives ranged from 1.7 × 10⁻² to 9.9 µM, compared to 0.007 µM for BPDMA [1]. Notably, a dihydroxychlorin prepared from unsubstituted 5,15-diphenylporphyrin exhibited an LD50 of 2.4 × 10⁻³ µM, demonstrating that certain dihydroxychlorins can achieve potent phototoxicity within the same order of magnitude as verteporfin [1]. This positions 2,3-Dihydroxyetiochlorin as a compelling candidate for further optimization, as its simpler etio-type structure may offer synthetic advantages while preserving the critical β-dihydroxy pharmacophore.

Photodynamic Therapy In Vitro Cytotoxicity Photosensitizer Comparison

Intracellular Uptake: Amphiphilicity-Driven Enhanced Cellular Concentration for Dihydroxychlorins

Studies on asymmetric dihydroxychlorins demonstrate that increasing molecular polarity, driven by substitution patterns including hydroxyl groups, significantly enhances intracellular uptake [1]. This finding underscores the importance of the 2,3-dihydroxy substitution in 2,3-Dihydroxyetiochlorin for achieving therapeutically relevant intracellular concentrations.

Cellular Uptake Amphiphilicity Drug Delivery

Patented Therapeutic Scope: Broad Indications for β-Functionalized Dihydroxy-Chlorins

A patent (US 9,156,849) specifically claims the use of β-functionalized hydroxy- and dihydroxy-chlorins, a class that includes 2,3-Dihydroxyetiochlorin (CAS 130650-84-9), for a wide range of photodynamic therapy and diagnostic applications [1]. This broad coverage indicates a recognition of the unique and versatile properties of this chemical class, extending beyond simple oncological uses to include inflammatory diseases, infections, and ophthalmological disorders [1].

Patent Analysis Therapeutic Applications Intellectual Property

Recommended Research and Industrial Applications for 2,3-Dihydroxyetiochlorin (130650-84-9) Based on Evidenced Differentiation


Investigating the Impact of Solid-State Aggregation on Formulation Stability and Photoactivity

Utilize the unique chain-type aggregation of 2,3-Dihydroxyetiochlorin as a model system to study the relationship between crystal packing, hydrogen bonding, and the photophysical properties of chlorin photosensitizers. This is particularly relevant for developing nanoparticle formulations or lyophilized drug products where aggregation state critically impacts efficacy [1].

Comparative In Vitro PDT Studies to Validate Structure-Activity Relationships in Chlorins

Employ 2,3-Dihydroxyetiochlorin as a key comparator in structure-activity relationship (SAR) studies against other dihydroxychlorins and clinical photosensitizers (e.g., verteporfin, Photofrin). Its simpler etio-porphyrin core allows researchers to isolate the contribution of the β-dihydroxy pharmacophore to phototoxicity, cellular uptake, and subcellular localization [REFS-2, REFS-3].

Development of Novel Drug Delivery Systems for Amphiphilic Photosensitizers

Leverage the amphiphilic nature of 2,3-Dihydroxyetiochlorin to design and evaluate new drug delivery vehicles (e.g., liposomes, micelles, polymeric nanoparticles) aimed at enhancing tumor targeting and minimizing aggregation-induced quenching of photosensitizers [3]. The compound's defined aggregation behavior serves as a critical quality attribute for formulation development.

Exploratory Research in Expanded Therapeutic Indications for Photodynamic Therapy

Based on the broad patent claims for β-functionalized dihydroxy-chlorins, 2,3-Dihydroxyetiochlorin is an ideal candidate for proof-of-concept studies exploring PDT applications beyond oncology, including antimicrobial PDT for resistant infections, anti-inflammatory PDT for arthritis, or ophthalmological PDT for age-related macular degeneration [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydroxyetiochlorin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.